molecular formula C14H11BrN2O B4964251 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide CAS No. 25357-46-4

3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide

Cat. No. B4964251
CAS RN: 25357-46-4
M. Wt: 303.15 g/mol
InChI Key: MEIMXLIQILLRLJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyridinium salt that is synthesized from the reaction of 2-acetylpyridine and malononitrile in the presence of a strong acid catalyst.

Scientific Research Applications

3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide has shown potential applications in various scientific research fields. This compound has been studied for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacterial and fungal cells, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its high yield and ease of purification. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide. One potential direction is to further investigate its potential as a fluorescent probe for metal ion detection. Additionally, more research could be done to optimize its use as an antibacterial and antifungal agent, as well as its potential use in cancer therapy. Finally, more research could be done to better understand its mechanism of action, which may lead to the development of more effective applications for this compound.

properties

IUPAC Name

1-phenacylpyridin-1-ium-3-carbonitrile;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N2O.BrH/c15-9-12-5-4-8-16(10-12)11-14(17)13-6-2-1-3-7-13;/h1-8,10H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMXLIQILLRLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C#N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385674
Record name 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

CAS RN

25357-46-4
Record name 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the procedure of Example II but replacing 4-cyanopyridine with a substantially equimolecular amount of 3-cyanopyridine and replacing 4-chlorophenacyl bromide with a substantially equimolecular amount of phenacyl bromide there is obtained N-(phenacyl) 3-cyanopyridinium bromide, a white solid soluble in water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.